molecular formula C13H13N3O B11182245 N,N-bis(cyanomethyl)-3,4-dimethylbenzamide

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide

Cat. No.: B11182245
M. Wt: 227.26 g/mol
InChI Key: PVXVKOMTIBHCGI-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide is an organic compound characterized by the presence of two cyanomethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzamide with cyanomethylating agents. One common method is the reaction of 3,4-dimethylbenzamide with bromoacetonitrile in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

    Cyclization Reactions: The presence of the cyano groups allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

    Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) can facilitate cyclization reactions.

Major Products

The major products formed from these reactions include various substituted benzamides, imines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-3,4-dimethylbenzamide involves its interaction with molecular targets through its cyano and amide functional groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with two cyanomethyl substituents. The chemical structure can be represented as follows:

C1H1N1C2H2N2C3H3C4\text{C}_1\text{H}_1\text{N}_1\text{C}_2\text{H}_2\text{N}_2\text{C}_3\text{H}_3\text{C}_4

The compound's molecular weight, melting point, and boiling point can be summarized in Table 1.

PropertyValue
Molecular WeightTBD
Melting PointTBD
Boiling PointTBD

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylbenzoyl chloride with cyanomethylamine under controlled conditions. This method allows for the efficient production of the compound with high purity.

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, analogues of benzamides have shown promising results in inhibiting the growth of T. brucei with EC50 values in the low micromolar range .

Cytotoxicity

The cytotoxic effects of this compound were evaluated against various mammalian cell lines. The compound demonstrated selectivity for parasitic cells over mammalian cells, which is a desirable trait for therapeutic agents aimed at treating infections without harming host cells.

Table 2 summarizes the cytotoxicity data:

Cell LineCC50 (μM)
HepG2 (Human Liver)TBD
CRL-8150 (Lymphoblasts)TBD

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with critical metabolic pathways in parasites, leading to their death while sparing mammalian cells.

Case Studies

Case Study 1: In Vivo Efficacy
In a recent study involving murine models infected with T. brucei, this compound was administered orally at a dosage of 50 mg/kg for four consecutive days. The results indicated a significant reduction in parasitemia levels and an increase in survival rates among treated mice compared to controls .

Case Study 2: Structure-Activity Relationship (SAR)
A thorough SAR analysis revealed that modifications to the benzamide structure could enhance antiparasitic activity. For instance, substituting different groups at the para position on the benzene ring resulted in varying degrees of potency against T. brucei .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C13H13N3O/c1-10-3-4-12(9-11(10)2)13(17)16(7-5-14)8-6-15/h3-4,9H,7-8H2,1-2H3

InChI Key

PVXVKOMTIBHCGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC#N)CC#N)C

Origin of Product

United States

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